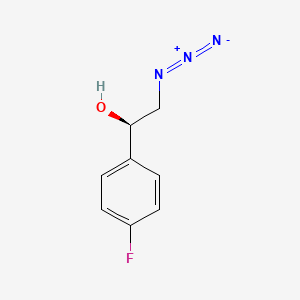

(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Übersicht

Beschreibung

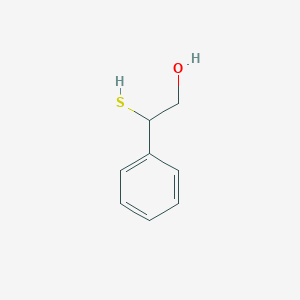

“(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” is likely a compound with a fluorophenyl group, an azido group, and an alcohol group. The “1R” indicates the configuration of the chiral center .

Molecular Structure Analysis

The molecular structure would consist of a two-carbon backbone (ethan-1-ol), with a fluorophenyl group, an azido group, and a hydroxyl group attached. The exact structure and the positions of these groups would depend on the specifics of the compound .Chemical Reactions Analysis

The azido group can participate in various reactions, such as Staudinger reactions or Click reactions. The fluorophenyl group might undergo reactions typical for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For instance, the presence of the polar azido and hydroxyl groups might increase the compound’s water solubility .Wissenschaftliche Forschungsanwendungen

Peptidotriazoles Synthesis

(C. W. Tornøe, C. Christensen, & M. Meldal, 2002) described the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase. This method is crucial for incorporating azido compounds like "(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol" into peptide backbones or side chains, significantly contributing to the development of novel peptidotriazoles.

Enantioselective Synthesis

Research on the enantioselective synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, closely related to "this compound", highlighted its role as an intermediate in synthesizing biologically active compounds. (ChemChemTech, 2022) detailed a bioreduction approach, showcasing the compound's importance in medicinal chemistry, particularly in developing antagonists for receptors related to HIV infection and Alzheimer's disease treatment.

Photophysical Properties of Phenyl Rings

A study on the photophysical properties of molecules with "isolated" phenyl rings, similar to the phenyl ring in "this compound", revealed their unique fluorescence emission characteristics. (Haoke Zhang et al., 2017) found that nonconjugated structures with isolated phenyl rings could exhibit high solid-state quantum yields, extending the emission spectra to 600 nm. This research contributes to the understanding of fluorescence in materials science, enabling the design of new fluorescent materials for various applications.

Wirkmechanismus

Target of Action

The primary targets of the compound “(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol” are currently unknown. This compound is structurally similar to other fluorophenyl compounds , which often interact with various enzymes and receptors in the body.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-2-azido-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUMHJVJTPERCC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2956515.png)

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-3-carboxylic acid](/img/structure/B2956520.png)

![1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2956521.png)

![1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2956523.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)

![N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2956528.png)

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone;dihydrochloride](/img/structure/B2956529.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide](/img/structure/B2956532.png)

![1,4-Dioxaspiro[5.5]undecan-9-one](/img/structure/B2956534.png)